molecular formula C14H12Cl2N2O2S B5613634 N'-(2,4-dichlorobenzylidene)-4-methylbenzenesulfonohydrazide

N'-(2,4-dichlorobenzylidene)-4-methylbenzenesulfonohydrazide

Cat. No. B5613634
M. Wt: 343.2 g/mol
InChI Key: ZMGPGWNJNGJJJD-RQZCQDPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • N'-(2,4-dichlorobenzylidene)-4-methylbenzenesulfonohydrazide is a compound of interest in various fields due to its molecular structure and properties. This compound is related to a group of materials known for their nonlinear optical (NLO) properties and potential applications in various fields.

Synthesis Analysis

  • The synthesis of similar compounds, such as N'-(4-chlorobenzylidene)-4-methylbenzenesulfonohydrazide, involves crystallization from solvents like ethanol using techniques like slow evaporation at room temperature (Balaji, Prabu, & Srinivasan, 2016).

Molecular Structure Analysis

  • Studies on molecular structure have been conducted using techniques like X-ray diffraction, revealing insights into cell parameters and space groups of the crystal structures (Salian, Foro, & Gowda, 2018).

Chemical Reactions and Properties

  • Research on similar sulfonohydrazides shows that these compounds can undergo various chemical reactions, contributing to their diverse applications. For instance, N-(2-Benzene-2,2-dichloroethylidene)-4-chlorobenzenesulfonamide, a related compound, is formed through reactions involving N,N-dichloro-4-chlorobenzene- and N,N-dichloro-4-methylbenzenesulfonamides (Drozdova & Mirskova, 2001).

Physical Properties Analysis

  • The physical properties of similar compounds, like N'-(4-chlorobenzylidene)-4-methylbenzenesulfonohydrazide, have been analyzed using techniques such as thermogravimetric analysis (TGA) and differential thermal analysis (DTA), revealing their stability and thermal properties (Balaji, Prabu, & Srinivasan, 2016).

Chemical Properties Analysis

  • Detailed chemical properties are often studied through spectroscopic methods, such as FTIR, NMR, and UV-Vis spectroscopy. These studies provide insights into various functional groups and molecular interactions present in these compounds (Sasikala et al., 2017).

Scientific Research Applications

Antimicrobial Evaluation

N'-(2,4-dichlorobenzylidene)-4-methylbenzenesulfonohydrazide has been researched for its antimicrobial properties. A study by Ghiya and Joshi (2016) synthesizes and evaluates a series of derivatives of 4-methylbenzenesulfonohydrazide, including N'-(2,4-dichlorobenzylidene)-4-methylbenzenesulfonohydrazide, for their antimicrobial activities. These compounds have shown significant antimycobacterial, antibacterial, and antifungal activities, highlighting their potential in combating various microbial infections (Ghiya & Joshi, 2016).

Nonlinear Optical Property and Crystal Growth

This compound has also been investigated for its nonlinear optical properties. Sasikala et al. (2017) conducted studies on the molecular electronic structural characteristics and the third-order nonlinear property of an organic NLO crystal: (E)-N′-(4-chlorobenzylidene)-4-methylbenzenesulfonohydrazide (CBMBSH). This research is significant in the field of photonics and optoelectronics, where materials with nonlinear optical properties are crucial (Sasikala et al., 2017).

Corrosion Inhibition

Ichchou et al. (2019) investigated sulfonohydrazide derivatives, including N'-[(E)-[4-(dimethylamino)phenyl]methylidene]–4-methylbenzenesulfonohydrazide, for their effectiveness as corrosion inhibitors for XC38 carbon steel in acidic media. Their findings suggest that these compounds are effective in inhibiting corrosion, providing potential applications in industrial settings where metal corrosion is a concern (Ichchou et al., 2019).

Crystal Structure and Molecular Interactions

Research by Lei et al. (2013) on the crystal structures of hydrazone compounds derived from 4-methylbenzohydrazide, including N'-(2,4-dichlorobenzylidene)-4-methylbenzohydrazide, provides insights into their molecular interactions and stabilization mechanisms. This study is crucial for understanding the physical properties of these compounds, which can be relevant in material science and crystal engineering (Lei et al., 2013).

properties

IUPAC Name

N-[(E)-(2,4-dichlorophenyl)methylideneamino]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N2O2S/c1-10-2-6-13(7-3-10)21(19,20)18-17-9-11-4-5-12(15)8-14(11)16/h2-9,18H,1H3/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMGPGWNJNGJJJD-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-(2,4-dichlorobenzylidene)-4-methylbenzenesulfonohydrazide
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